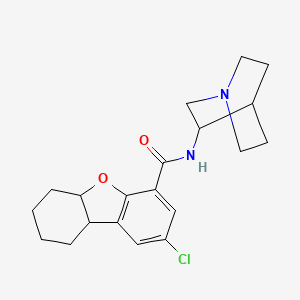

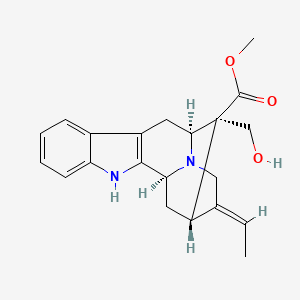

alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol

Overview

Description

The compound “alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol” is not well-documented in the literature. However, it appears to contain a methoxy group, which is a functional group consisting of a methyl group bound to oxygen1. This compound also seems to have similarities with alpha-methoxytoluene, also known as methoxymethylbenzene2.

Synthesis Analysis

The synthesis of this compound is not clearly documented in the available literature. However, methoxy groups are often produced by methylation of alkoxides1. Some aryl methoxides can be synthesized by metal-catalyzed methylation of phenols, or by methoxylation of aryl halides1.Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available literature. However, it likely contains a methoxy group (R−O−CH3), which is a common functional group in organic chemistry1.Chemical Reactions Analysis

The specific chemical reactions involving “alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol” are not well-documented in the available literature. However, alpha cleavage fragments are common in organic chemistry and could potentially be relevant3.Physical And Chemical Properties Analysis

The physical and chemical properties of “alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol” are not well-documented in the available literature. However, the compound likely has properties similar to those of other methoxy compounds5.Scientific Research Applications

-

Protecting Groups for Alcohols

- In organic chemistry, protecting groups like silyl ethers and tetrahydropyranyl (THP) ethers are used to mask the reactivity of alcohols. This allows for other reactions to take place without interference from the alcohol group. Methoxymethyl (MOM) ethers are also used as protecting groups .

- The method of application involves treating the alcohol with the appropriate reagent to form the protecting group, then carrying out the desired reaction, and finally removing the protecting group .

- The outcomes of this application are successful reactions that would otherwise be hindered by the presence of an alcohol group .

-

- Chiral separation is a crucial topic for effectively utilizing superfluous racemates synthesized by chemical means and satisfying the growing requirements for producing enantiopure chiral compounds .

- The methods of application involve various techniques such as preparative-scale chromatography, enantioselective liquid–liquid extraction, crystallization-based methods for chiral separation, deracemization process coupling racemization and crystallization, porous material method and membrane resolution method .

- The outcomes of this application are enantiopure chiral compounds, which are important in many areas of science and industry .

-

- The Wittig reaction enables the synthesis of an alkene from the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt .

- The method of application involves the reaction of an aldehyde or ketone with the ylide .

- The outcomes of this application are alkenes, which are important in many areas of science and industry .

-

- Methoxylation is a process in which a methoxy group is introduced into a molecule . Methoxy groups are functional groups consisting of a methyl group bound to oxygen .

- The method of application involves the reaction of a compound with a methylation reagent .

- The outcomes of this application are compounds with added methoxy groups, which can alter the properties of the original compound .

-

Pyrrolidine Auxiliaries in Diastereoselective Syntheses

- Pyrrolidine auxiliaries are frequently used in diastereoselective syntheses due to their good availability and efficient transfer of chirality via the rigid pyrrolidine scaffold .

- The method of application involves the use of pyrrolidine auxiliaries in the synthesis of chiral compounds .

- The outcomes of this application are chiral compounds, which are important in many areas of science and industry .

Safety And Hazards

The safety and hazards associated with this compound are not clearly documented in the available literature. However, it’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for research on this compound are not clearly documented in the available literature. However, alpha capture systems (ACS) track investment recommendations and their subsequent performance to create an alpha-generating portfolio6. This could potentially be relevant for future research involving this compound.

Please note that this information is based on the available literature and may not be fully accurate or complete. Further research is needed to fully understand the properties and potential applications of “alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol”.

properties

IUPAC Name |

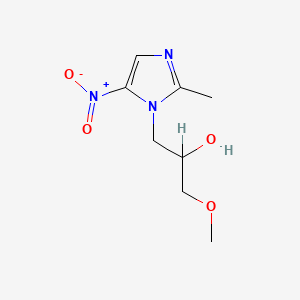

1-methoxy-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-6-9-3-8(11(13)14)10(6)4-7(12)5-15-2/h3,7,12H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGBOPOUAJNSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(COC)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875756 | |

| Record name | 1-(2-OH-3-MEOPR)-2-ME-5-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-(Methoxymethyl)-2-methyl-5-nitroimidazole-1-ethanol | |

CAS RN |

60174-20-1 | |

| Record name | Ro 11-3696 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060174201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-OH-3-MEOPR)-2-ME-5-NO2IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate](/img/structure/B1680581.png)

![[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] (6R)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboperoxoate](/img/structure/B1680594.png)